1-Phenyltetrazole-5-thiol

Description

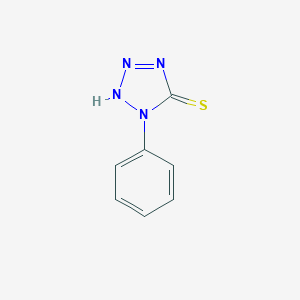

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-2H-tetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4S/c12-7-8-9-10-11(7)6-4-2-1-3-5-6/h1-5H,(H,8,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZHVNZHFYCSEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=S)N=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15052-19-4 (hydrochloride salt), 20389-38-2 (silver salt) | |

| Record name | 1-Phenyl-5-mercaptotetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1052589 | |

| Record name | 1-Phenyltetrazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 1-Phenyl-5-mercaptotetrazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

86-93-1 | |

| Record name | 1-Phenyl-5-mercaptotetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-5-mercaptotetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyltetrazole-5-thiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyltetrazole-5-thiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyltetrazole-5-thiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenyltetrazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyltetrazole-5-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-2-TETRAZOLINE-5-THIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PI3BD9U68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenyltetrazole-5-thiol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of 1-Phenyltetrazole-5-thiol (PTT), a versatile heterocyclic compound with significant utility in various scientific and industrial fields, including drug development, material science, and analytical chemistry.

Chemical Structure and Isomerism

This compound (CAS No. 86-93-1) is an organic compound featuring a phenyl group attached to a tetrazole ring, which is further substituted with a thiol group.[1][2][3] A critical aspect of its structure is the existence of thiol-thione tautomerism, where the proton can reside on either the sulfur atom (thiol form) or a nitrogen atom of the tetrazole ring (thione form).[4] It is widely believed that the thione form is the more stable tautomer.[4]

Caption: Thiol-thione tautomerism of this compound.

Physicochemical Properties

This compound is typically a white to off-white crystalline powder.[5][6] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₄S | [1][3] |

| Molecular Weight | 178.21 g/mol | [1][3] |

| CAS Number | 86-93-1 | [1][3] |

| Melting Point | 145 °C (decomposes) | [5] |

| Boiling Point | 342 °C (estimate) | [5] |

| Solubility | Soluble in 5% ethanol, acetone, chloroform, and methanol. Partially soluble in water. | [5] |

| pKa | -3.85 ± 0.20 (Predicted) | [5] |

| Appearance | White to off-white crystalline powder or crystals | [5][6] |

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum, typically run in DMSO-d₆, shows characteristic signals for the phenyl protons.[2]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.78 | m | Phenyl protons |

| 7.64 | m | Phenyl protons |

| 7.61 | m | Phenyl protons |

Note: The broad signal for the thiol/amine proton is also expected but may vary in position and intensity.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.[1]

| Chemical Shift (ppm) | Assignment |

| Typical aromatic range | Phenyl carbons |

| Specific tetrazole carbon signal | C5 of tetrazole ring |

(Specific peak values were not consistently available in the search results, but a representative spectrum is available from ChemicalBook).

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.[7]

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~1600, ~1500 | C=C aromatic ring stretch |

| ~1300-1100 | C=S (thione) stretch |

| ~2600-2550 | S-H (thiol) stretch (often weak or absent) |

(A representative IR spectrum is available from ChemicalBook).

Mass Spectrometry

The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound.[2][8]

| m/z | Assignment |

| 178 | [M]⁺ (Molecular ion) |

| 135 | [M - N₃]⁺ |

| 91 | [C₆H₅N]⁺ |

| 77 | [C₆H₅]⁺ |

Synthesis and Reactivity

Synthesis

A common and efficient method for the synthesis of this compound involves the reaction of phenyl isothiocyanate with sodium azide.[9][10]

Caption: General workflow for the synthesis of this compound.

Reactivity

This compound exhibits diverse reactivity, making it a valuable building block in organic synthesis and materials science.

-

Alkylation and Acylation: The thiol group can be readily alkylated or acylated to introduce various functional groups.

-

Oxidation: The thiol can be oxidized to form a disulfide bridge, leading to the corresponding dimer, 1,2-bis(1-phenyl-1H-tetrazol-5-yl) disulfane.[11]

-

Coordination Chemistry: As a ligand, it can coordinate with various metal ions through its sulfur and/or nitrogen atoms, forming metal complexes with interesting structural and electronic properties.[4] This property is utilized in analytical chemistry for the determination of metals like platinum and bismuth.[12]

Caption: Coordination of this compound with a metal ion.

-

Radical Reactions: It has been employed in highly stereoselective radical cyclization reactions for the synthesis of oxacyclic building blocks.[5]

Applications

The unique chemical structure and reactivity of this compound have led to its application in several fields.

-

Drug Development: The tetrazole moiety is a well-known bioisostere for carboxylic acids, and its derivatives are explored for various pharmacological activities.

-

Corrosion Inhibition: It is an effective corrosion inhibitor for various metals and alloys, such as aluminum and steel, particularly in acidic media.[5][13]

-

Analytical Chemistry: Its ability to form complexes with metal ions makes it a useful reagent for the spectrophotometric determination of certain metals.[12]

-

Material Science: It serves as a stabilizer for photosensitive materials.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a reported one-pot synthesis method.[9][10]

Materials:

-

Phenyl isothiocyanate

-

Sodium azide (NaN₃)

-

Pyridine

-

Deionized water

-

Hydrochloric acid (concentrated)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve phenyl isothiocyanate (1.0 mmol) and sodium azide (1.2 mmol) in a mixture of water (3 mL) and pyridine (3.0 mmol).

-

Stir the mixture at room temperature for approximately 2 hours.

-

After the reaction is complete (monitor by TLC), acidify the reaction mixture to pH 1-2 by the dropwise addition of concentrated hydrochloric acid under cooling in an ice bath.

-

A precipitate will form. Collect the solid by vacuum filtration and wash it with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or chloroform.

-

Dry the purified product under vacuum to obtain this compound as a white to off-white solid.

General Procedure for Corrosion Inhibition Testing (Weight Loss Method)

This is a general protocol for evaluating the corrosion inhibition properties of this compound.

Materials:

-

Metal coupons (e.g., Q235 steel) of known dimensions and weight

-

Corrosive medium (e.g., 1 M HCl)

-

This compound (inhibitor) at various concentrations

-

Acetone

-

Deionized water

Procedure:

-

Prepare the corrosive solutions with and without different concentrations of this compound.

-

Clean the metal coupons by polishing with emery paper, degreasing with acetone, washing with deionized water, and drying.

-

Weigh the cleaned and dried coupons accurately.

-

Immerse the coupons in the prepared corrosive solutions for a specified period (e.g., 24 hours) at a constant temperature.

-

After the immersion period, remove the coupons from the solutions.

-

Clean the coupons to remove any corrosion products, wash with deionized water and acetone, and then dry.

-

Weigh the dried coupons accurately.

-

Calculate the weight loss and the corrosion inhibition efficiency using the following formula:

-

Inhibition Efficiency (%) = [(W₀ - Wᵢ) / W₀] x 100

-

Where W₀ is the weight loss in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.

-

-

Safety Information

This compound should be handled with appropriate safety precautions. It is a flammable solid and may be harmful if swallowed. It can cause skin and eye irritation. Always use personal protective equipment such as gloves, safety glasses, and a lab coat when handling this chemical. Work in a well-ventilated area or a fume hood.

References

- 1. This compound(86-93-1) 13C NMR spectrum [chemicalbook.com]

- 2. This compound(86-93-1) 1H NMR spectrum [chemicalbook.com]

- 3. 5-疏基-1-苯基-四氮唑,CAS:86-93-1,this compound,99%,for synthesis-Finetech Chemical [fine-chemtech.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 86-93-1 [chemicalbook.com]

- 6. 1-Phenyl-1H-tetrazole-5-thiol, 99% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound(86-93-1) IR Spectrum [chemicalbook.com]

- 8. 1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. accesson.kisti.re.kr [accesson.kisti.re.kr]

- 10. researchgate.net [researchgate.net]

- 11. Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin Catalysts [scirp.org]

- 12. This compound Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-Phenyl-5-mercaptotetrazole

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-Phenyl-5-mercaptotetrazole (PMT), a versatile heterocyclic compound with significant applications in pharmaceuticals, agrochemicals, and material science. This document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Introduction

1-Phenyl-5-mercaptotetrazole (PMT), also known as 1-phenyl-1H-tetrazole-5-thiol, is a key intermediate in the synthesis of various biologically active molecules and industrial chemicals.[1] Its unique structure, featuring a tetrazole ring, a phenyl group, and a thiol moiety, allows for diverse chemical modifications, making it a valuable building block in organic synthesis.[1] PMT is notably used as a corrosion inhibitor and in the synthesis of pharmaceuticals, particularly those targeting cardiovascular and neurological disorders.[1][2]

This guide will focus on the most prevalent and industrially viable synthesis methods, providing detailed procedural information and quantitative analysis to facilitate reproducible and efficient laboratory and large-scale production.

Primary Synthesis Pathway: From Anilino Sodium Dithiocarboxylate

A widely employed and high-yield industrial method for the synthesis of 1-Phenyl-5-mercaptotetrazole involves the reaction of anilino sodium dithiocarboxylate with sodium azide in an aqueous medium, followed by acidification.[3] This method is favored for its safety, high purity of the final product, and suitability for large-scale production.[3]

Reaction Scheme

The overall chemical transformation can be summarized as follows:

Caption: Synthesis of 1-Phenyl-5-mercaptotetrazole from Anilino Sodium Dithiocarboxylate.

Experimental Protocol

The following protocol is based on a patented industrial-scale synthesis method.[3]

Step 1: Reaction Setup

-

Charge a 5000L reaction kettle with 290 kg of anilino sodium dithiocarboxylate and 1557 kg of water.

-

Begin stirring the mixture.

-

Slowly add 303 kg of a 40% (w/w) sodium hydroxide solution, which acts as a catalyst.

-

Add 108.6 kg of sodium azide to the reaction mixture under continuous stirring.

Step 2: Cyclization Reaction

-

Heat the reaction mixture to 95 °C.

-

Maintain this temperature and continue stirring for 10 hours to facilitate the cyclization reaction.

-

After the reaction period, take a sample for quality control to ensure the reaction is complete.

Step 3: Isolation of Crude Product

-

Once the reaction is complete, cool the mixture to 10 °C.

-

Perform suction filtration to separate the solid impurities.

-

Heat the filtrate to 30 °C and stir for 30 minutes.

-

Neutralize the filtrate by adding 149 kg of concentrated sulfuric acid until the pH of the solution reaches 3.

-

Stir for an additional 60 minutes, ensuring the pH remains stable.

-

Cool the neutralized solution to 10 °C.

-

Collect the precipitated crude product, 1-phenyl-5-mercaptotetrazole, by suction filtration.

Step 4: Purification by Recrystallization

-

Dissolve the obtained crude product in 758 L of a recrystallization solution consisting of 90% toluene and 10% water.

-

Separate the crystals and dry them to obtain the final product.

Quantitative Data

The following table summarizes the quantitative data from two example batches as described in the source patent.[3]

| Parameter | Example 1 | Example 2 |

| Reactants | ||

| Anilino Sodium Dithiocarboxylate | 290 kg | 290 kg |

| Sodium Azide | 108.6 kg | 103.6 kg |

| Water | 1557 kg | 1167 kg |

| Catalyst | ||

| Sodium Hydroxide Solution | 303 kg (40%) | 404 kg (30%) |

| Reaction Conditions | ||

| Temperature | 95 °C | 90 °C |

| Time | 10 hours | 11 hours |

| Neutralization Agent | ||

| Concentrated Sulfuric Acid | 149 kg | 149 kg |

| Final pH | 3 | 2 |

| Recrystallization Solvent | ||

| Toluene/Water Ratio | 90% / 10% | 85% / 15% |

| Solvent Volume | 758 L | 510 L |

| Product | ||

| Final Product Mass | 253 kg | 252 kg |

| Yield | 93.5% | 93.1% |

| Purity (HPLC) | ≥ 99% | ≥ 99% |

Experimental Workflow

Caption: Experimental workflow for the synthesis of 1-Phenyl-5-mercaptotetrazole.

Alternative Synthesis Pathway: From Phenylisothiocyanate

Another common method for the synthesis of 1-Phenyl-5-mercaptotetrazole involves the reaction of phenylisothiocyanate with sodium azide.[4] This method is also conducted in an aqueous solvent.

Reaction Scheme

Caption: Synthesis of 1-Phenyl-5-mercaptotetrazole from Phenylisothiocyanate.

While a detailed industrial protocol for this specific pathway was not available in the searched documents, the general principle involves the cycloaddition of the azide to the isothiocyanate group.

Conclusion

The synthesis of 1-Phenyl-5-mercaptotetrazole is most efficiently and safely achieved on an industrial scale through the reaction of anilino sodium dithiocarboxylate with sodium azide. This method provides high yields and a product of high purity. The detailed experimental protocol and quantitative data presented in this guide offer a solid foundation for the replication and optimization of this synthesis in a research or industrial setting. The alternative pathway from phenylisothiocyanate provides another viable route, although detailed large-scale protocols are less commonly documented. The choice of synthesis pathway may depend on the availability of starting materials, desired scale of production, and specific purity requirements.

References

Physical properties of Phenylmercaptotetrazole (melting point, solubility)

An In-depth Technical Guide on the Physical Properties of 1-Phenyl-5-mercaptotetrazole

This technical guide provides a comprehensive overview of the key physical properties of 1-Phenyl-5-mercaptotetrazole (PMT), a versatile heterocyclic compound. Primarily focusing on its melting point and solubility, this document is intended for researchers, scientists, and professionals in drug development and materials science.

Core Physical Properties

1-Phenyl-5-mercaptotetrazole, also known as 1-phenyl-1H-tetrazole-5-thiol, is a white to off-white crystalline powder.[1][2] Its physical characteristics are crucial for its application in various fields, including pharmaceutical synthesis, analytical chemistry, and as a corrosion inhibitor.[1][3][4]

Melting Point

The melting point of a substance is a critical indicator of its purity. For 1-Phenyl-5-mercaptotetrazole, the reported melting point is consistently around 145°C, often with decomposition. A range in the melting point, such as 141-151°C, can indicate the presence of impurities.[1]

Solubility Profile

The solubility of PMT is essential for its use in various chemical reactions and formulations. It is generally characterized by its partial solubility in water and good solubility in several organic solvents. The sodium salt form of the compound exhibits significantly higher solubility in water.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the melting point and solubility of 1-Phenyl-5-mercaptotetrazole.

Table 1: Melting Point of 1-Phenyl-5-mercaptotetrazole

| Reported Value (°C) | Notes | Source |

| 141 - 151 | [1] | |

| ~145 | With decomposition | [3] |

| 145 | With decomposition (literature value) | [4][5] |

| >300 | For the sodium salt (literature value) |

Table 2: Solubility of 1-Phenyl-5-mercaptotetrazole

| Solvent | Solubility Description | Source |

| Water | Partly miscible/partly soluble | [3][4][6] |

| Ethanol (5%) | Soluble | [3][4] |

| Ethanol | Soluble (used for recrystallization) | [4][5] |

| Methanol | Soluble | [3][4] |

| Acetone | Soluble | [3][4] |

| Chloroform | Soluble (used for recrystallization) | [3][4][5] |

| Toluene/Water Mix | Soluble (used for recrystallization) | [7] |

| Water (Sodium Salt) | Soluble (1g / 15ml) |

Experimental Protocols

Detailed experimental protocols for determining the physical properties of 1-Phenyl-5-mercaptotetrazole are outlined below.

Determination of Melting Point

A standard method for determining the melting point of a crystalline solid involves using a capillary melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of dry 1-Phenyl-5-mercaptotetrazole powder is packed into a capillary tube to a height of approximately 2-3 mm. The tube is tapped gently to compact the sample at the sealed end.[8]

-

Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus (e.g., DigiMelt).

-

Approximate Melting Point Determination: A rapid heating rate (e.g., 10-20 °C/min) is used to get a preliminary, approximate melting range.

-

Precise Melting Point Determination: A new sample is prepared. The apparatus is heated quickly to about 15-20 °C below the approximate melting point. The heating rate is then reduced to a slow rate (e.g., 1-2 °C/min) to allow for thermal equilibrium.[8]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range. For substances that decompose, the temperature at which decomposition (e.g., discoloration, charring) begins is noted.[3][6]

Determination of Solubility

The following is a general protocol for determining the solubility of 1-Phenyl-5-mercaptotetrazole in a given solvent.

Protocol:

-

Sample Preparation: A known mass of 1-Phenyl-5-mercaptotetrazole (e.g., 40 mg) is accurately weighed and placed into a vial.[9]

-

Solvent Addition: A precise volume of the desired solvent (e.g., 40 mL of methanol) is added to the vial.[9]

-

Equilibration: The sealed vial is agitated at a constant temperature for a set period (e.g., 24 hours) using an overhead shaker or magnetic stirrer to ensure saturation is reached.[9]

-

Phase Separation: The resulting mixture is centrifuged to separate the undissolved solid from the saturated solution.

-

Analysis: A known volume of the clear supernatant is carefully removed. The solvent is evaporated, and the mass of the dissolved solid is determined. Alternatively, an analytical technique such as HPLC can be used to determine the concentration of the solute in the supernatant.

-

Calculation: The solubility is then calculated and expressed in terms of mass per unit volume (e.g., mg/mL) or as a mole fraction.

Visualizations

The following diagrams illustrate key workflows related to the synthesis and characterization of 1-Phenyl-5-mercaptotetrazole.

Caption: Synthesis workflow for 1-Phenyl-5-mercaptotetrazole.[7]

Caption: Experimental workflow for physical property characterization.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.fi [fishersci.fi]

- 4. 1-Phenyltetrazole-5-thiol CAS#: 86-93-1 [m.chemicalbook.com]

- 5. This compound Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. CN112062731B - Synthesis method of 1-phenyl-5-mercapto tetrazole - Google Patents [patents.google.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. materialneutral.info [materialneutral.info]

A Comprehensive Technical Guide to 1-Phenyltetrazole-5-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-1H-tetrazole-5-thiol (PMT), a heterocyclic organic compound, has garnered significant interest across various scientific disciplines. Its unique structural features, particularly the presence of a tetrazole ring coupled with a thiol group, impart a versatile chemical reactivity that makes it a valuable building block in organic synthesis and a functional component in materials science. This document provides an in-depth overview of the core physicochemical properties of 1-Phenyltetrazole-5-thiol, detailed experimental protocols for its synthesis and application, and a summary of its current and potential uses, with a focus on its role as a corrosion inhibitor and as a precursor in the development of novel chemical entities.

Core Properties and Data

This compound is a white to off-white crystalline solid.[1][2] The fundamental physicochemical data for this compound are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₇H₆N₄S | [3][4] |

| Molecular Weight | 178.21 g/mol | [3][4] |

| CAS Number | 86-93-1 | [3][5] |

| IUPAC Name | 1-phenyl-1H-tetrazole-5-thiol | [5] |

| Synonyms | 1-Phenyl-5-mercaptotetrazole, PMT | [3][5] |

| Appearance | White to off-white solid/crystalline powder | [1][2] |

| Melting Point | 145 °C (decomposition) | [3][6] |

| Solubility | Soluble in ethanol, acetone, chloroform, methanol; partly soluble in water. | [3][7] |

Applications

The utility of this compound spans several key areas of research and development, primarily driven by its chemical structure.

-

Corrosion Inhibition : It is an effective corrosion inhibitor, particularly for metals like aluminum and steel in acidic environments such as 1M HCl.[4][8] It functions by adsorbing onto the metal surface, forming a protective film that impedes both anodic and cathodic reactions.[8]

-

Organic Synthesis : It serves as a crucial reagent in the synthesis of more complex molecules. A notable example is its use in the synthesis of Microcarpalide, a microfilament-disrupting agent.[1] It is also employed in stereoselective radical cyclization and olefin metathesis reactions.[7]

-

Pharmaceutical and Medicinal Chemistry : As a pharmaceutical intermediate, its scaffold is incorporated into various active pharmaceutical ingredients.[4] Derivatives of 1-phenyl-1H-tetrazole-5-thiol have been synthesized and evaluated for antibacterial activity against both E. Coli and Staphylococcus aureus.[9]

-

Materials Science : It is used as a stabilizer for photosensitive materials, preventing degradation and preserving their functional properties.[4]

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for synthesizing the title compound from phenyl isothiocyanate and sodium azide.[4]

Materials:

-

Phenyl isothiocyanate

-

Sodium azide (NaN₃)

-

Allyl isothiocyanate

-

5% aqueous Sodium Hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Chloroform (CHCl₃)

-

Water

Procedure:

-

A mixture containing phenyl isothiocyanate and sodium azide is heated with stirring to 80 °C.

-

10.1 mmol of allyl isothiocyanate is added to the boiling mixture.

-

The reaction mixture is stirred for 1 hour at 80 °C.

-

The solvent is removed under vacuum.

-

The resulting residue is treated with 50 mL of 5% aqueous NaOH and stirred for 20 minutes.

-

The suspension is filtered. The filtrate is washed with chloroform (2 x 10 mL) to remove impurities.

-

The aqueous layer is acidified to pH 1 using concentrated HCl, causing the product to precipitate.

-

The precipitate is filtered, washed with water, and dried in air to yield this compound as colorless crystals.[5]

Protocol for Corrosion Inhibition Studies on Q235 Steel

This protocol outlines the methodology for evaluating the performance of this compound as a corrosion inhibitor for Q235 steel in an acidic medium.[8]

Materials & Equipment:

-

Q235 steel coupons

-

1 M Hydrochloric Acid (HCl) solution (corrosive medium)

-

This compound (inhibitor) at various concentrations (e.g., up to 5 mM)

-

Electrochemical workstation with a three-electrode cell (working electrode: Q235 steel; counter electrode: platinum; reference electrode: saturated calomel electrode)

-

Scanning Electron Microscope (SEM)

Procedure:

-

Sample Preparation : Mechanically polish Q235 steel coupons, degrease with acetone, rinse with distilled water, and dry.

-

Electrochemical Measurements :

-

Immerse the prepared steel electrode in the 1 M HCl solution with and without the desired concentration of this compound.

-

Allow the system to stabilize at its open circuit potential.

-

Perform Electrochemical Impedance Spectroscopy (EIS) measurements to determine the charge transfer resistance.

-

Conduct Potentiodynamic Polarization (PDP) scans to evaluate the effect on anodic and cathodic reactions and determine inhibition efficiency.[8]

-

-

Surface Analysis :

-

Immerse steel coupons in the corrosive media (with and without inhibitor) for a set duration (e.g., 24 hours).

-

Remove, rinse, and dry the coupons.

-

Analyze the surface morphology using SEM to visually assess the extent of corrosion and the protective film formation.[8]

-

-

Data Analysis :

-

Calculate inhibition efficiency (IE%) from both EIS and PDP data.

-

Analyze adsorption characteristics using isotherms (e.g., Langmuir) to understand the inhibitor-metal surface interaction.[8]

-

Visualized Workflows and Relationships

The following diagrams illustrate key processes and applications related to this compound.

Caption: General synthesis workflow for this compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 86-93-1 [chemicalbook.com]

- 6. This compound Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. researchgate.net [researchgate.net]

- 8. electrochemsci.org [electrochemsci.org]

- 9. researchgate.net [researchgate.net]

A Century of Discovery: A Technical Guide to Mercaptotetrazole Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The journey of mercaptotetrazole compounds from a laboratory curiosity to a cornerstone of modern chemistry and pharmacology is a testament to the enduring quest for novel molecular scaffolds. These five-membered heterocyclic compounds, characterized by a tetrazole ring bearing a thiol group, possess a unique combination of physicochemical properties that have rendered them invaluable in a multitude of scientific disciplines. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and diverse applications of mercaptotetrazole compounds, with a focus on quantitative data and detailed experimental methodologies.

Discovery and Early History

The story of tetrazoles began in 1885 when Swedish chemist J. A. Bladin first synthesized a derivative of this novel ring system.[1] However, it was not until the mid-20th century that the synthesis and properties of 5-mercaptotetrazoles were more thoroughly investigated. Early synthetic routes were often challenging, utilizing hazardous reagents and offering limited yields, which constrained their widespread application.[1] The primary and most versatile route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[1][2][3][4] The development of more efficient and safer synthetic methods has been pivotal to unlocking the vast potential of these compounds.

Physicochemical Properties of Representative Mercaptotetrazoles

The utility of mercaptotetrazole compounds is intrinsically linked to their unique structural and electronic properties. The tetrazole ring is planar and aromatic, and the mercapto substituent can exist in tautomeric equilibrium with the thione form. The acidic nature of the tetrazole proton and the nucleophilicity of the sulfur atom are key to their reactivity and biological activity. Below is a summary of key physicochemical data for 1-phenyl-5-mercaptotetrazole, a widely used derivative.

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₄S | [5][6] |

| Molecular Weight | 178.22 g/mol | [5][6] |

| Melting Point | 145-152 °C (decomposes) | [7][8] |

| Appearance | White crystalline powder | [5][6][7] |

| pKa | -3.85 ± 0.20 (Predicted) | [7] |

| Water Solubility | Partially soluble | [7][8] |

| Solubility | Soluble in 5% ethanol, acetone, chloroform, and methanol | [7][8] |

Evolution of Synthetic Methodologies

The synthesis of 1-substituted-5-mercaptotetrazoles has evolved significantly over the years, with modern methods focusing on improved yields, safety, and environmental compatibility. The most common approach involves the reaction of an isothiocyanate with an azide salt.

References

- 1. benchchem.com [benchchem.com]

- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scite.ai [scite.ai]

- 5. 1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. 1-Phenyltetrazole-5-thiol | 86-93-1 [chemicalbook.com]

- 8. echemi.com [echemi.com]

Synonyms for 1-Phenyltetrazole-5-thiol (e.g., 1-Phenyl-5-mercaptotetrazole)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Phenyltetrazole-5-thiol, a versatile heterocyclic compound with significant applications in various scientific and industrial fields. This document details its chemical identity, physical and spectral properties, synthesis protocols, and known applications, with a focus on providing actionable information for professionals in research and development.

Chemical Identity and Synonyms

This compound is a well-characterized organic compound with the chemical formula C₇H₆N₄S. It is systematically named 1-Phenyl-1H-tetrazole-5-thiol. Due to its widespread use and the existence of its tautomeric form, 1-phenyl-1,2-dihydro-5H-tetrazole-5-thione, it is known by a multitude of synonyms. Establishing a clear understanding of these alternative names is crucial for comprehensive literature searches and material sourcing.

The compound is registered under CAS Number 86-93-1 . A comprehensive list of its synonyms is provided in Table 1.

Table 1: Synonyms and Identifiers for this compound

| Synonym | Identifier Type |

| 1-Phenyl-5-mercaptotetrazole | Common Name |

| 1-Phenyl-1H-tetrazole-5-thiol | IUPAC Name |

| 1-Phenyl-5-mercapto-1,2,3,4-tetrazole | Systematic Name |

| 5-Mercapto-1-phenyltetrazole | Common Name |

| Phenylmercaptotetrazole | Common Name |

| Mercaptophenyltetrazole | Common Name |

| 1-Phenyltetrazole-thiol | Common Name |

| 1-Phenyltetrazoline-5-thione | Tautomeric Form Name |

| 1-phenyl-2H-tetrazole-5-thione | Tautomeric Form Name |

| PMT | Abbreviation |

| 86-93-1 | CAS Registry Number |

| 201-710-5 | EC Number |

| 1PI3BD9U68 | UNII |

| 690730 | PubChem CID |

| CHEBI:79916 | ChEBI ID |

| MFCD00003129 | MDL Number |

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below. This data is essential for its handling, characterization, and application in experimental settings.

Physicochemical Properties

The physical properties of this compound are summarized in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆N₄S | [1][2] |

| Molecular Weight | 178.22 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4][5] |

| Melting Point | 145-151 °C (decomposes) | [4][6] |

| Boiling Point | ~342 °C (rough estimate) | [6] |

| Density | ~1.305 g/cm³ (rough estimate) | [6] |

| Solubility | Soluble in ethanol, acetone, chloroform, and methanol. Partially soluble in water. | [6][7] |

| pKa | -3.85 ± 0.20 (Predicted) | [6] |

Spectral Data

Spectral data is fundamental for the structural elucidation and purity assessment of this compound.

Table 3: Spectral Data for this compound

| Spectroscopy Type | Key Features/Reference |

| ¹H NMR | Data available in DMSO-d₆.[8] |

| ¹³C NMR | Data available. |

| Infrared (IR) | KBr disc and nujol mull spectra are available.[9] |

| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectrum is available in the NIST WebBook.[10] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its production in a laboratory setting. Below are representative experimental protocols.

Synthesis from Phenyl isothiocyanate and Sodium Azide

This is a commonly cited method for the preparation of this compound.

Protocol:

-

A mixture of phenyl isothiocyanate and sodium azide in an aqueous solution is refluxed.

-

The reaction is monitored until the starting materials are consumed.

-

Upon cooling, the sodium salt of this compound precipitates.

-

The salt is collected by filtration.

-

Acidification of the aqueous solution of the sodium salt with a strong acid (e.g., HCl) to a pH of 2-3 yields the crude product.

-

The crude this compound is then purified by recrystallization from a suitable solvent such as ethanol or a toluene/water mixture.[11]

Purification by Recrystallization

For obtaining high-purity this compound, recrystallization is a standard procedure.

Protocol:

-

Dissolve the crude this compound in a minimal amount of hot solvent (e.g., ethanol or chloroform).

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Mandatory Visualizations

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Biological Signaling Pathways

Despite its application as an intermediate in the synthesis of pharmaceuticals and its noted cytotoxic and antifungal properties, detailed information regarding the specific biological signaling pathways directly modulated by this compound is not extensively documented in publicly available scientific literature. Its biological effects are generally attributed to the broader class of tetrazole-containing compounds, but specific molecular targets and pathway interactions for this compound itself remain an area for further investigation.

Applications

This compound is a valuable compound with a range of applications stemming from its unique chemical structure.

-

Pharmaceutical Intermediate: It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[11]

-

Corrosion Inhibitor: It is an effective corrosion inhibitor, particularly for metals like aluminum in acidic environments.[5]

-

Agrochemicals: The compound is used in the formulation of pesticides and herbicides, where it can enhance stability and solubility.

-

Photography: It has been used as a stabilizer for photosensitive materials.[5]

-

Analytical Chemistry: It can act as a reagent for the detection and quantification of metal ions.

This technical guide provides a foundational understanding of this compound. For further in-depth analysis, researchers are encouraged to consult the cited literature and specialized chemical databases.

References

- 1. 1H-Tetrazole-5-thiol, 1-phenyl- [webbook.nist.gov]

- 2. This compound Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. 1-苯基-1H-四唑-5-硫醇 钠盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 1-Phenyl-1H-tetrazole-5-thiol, 99% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. This compound | 86-93-1 [chemicalbook.com]

The Thiol Group in Tetrazoles: An In-depth Technical Guide to its Core Reactivity

For Researchers, Scientists, and Drug Development Professionals

The tetrazole moiety is a cornerstone in modern medicinal chemistry, largely due to its role as a bioisostere for the carboxylic acid group, which enhances metabolic stability and improves pharmacokinetic profiles.[1][2] The introduction of a thiol group at the 5-position of the tetrazole ring bestows a unique and versatile reactivity profile, making 5-mercaptotetrazoles valuable synthons in drug discovery and development.[1][2] This technical guide delves into the fundamental reactivity of the thiol group in tetrazoles, providing a comprehensive overview of its properties, key reactions, and role in medicinal chemistry.

Tautomerism and Acidity: The Dual Nature of 5-Mercaptotetrazoles

The 5-mercaptotetrazole core exists in a tautomeric equilibrium between the thiol and thione forms.[3] The position of this equilibrium is influenced by the solvent, temperature, and the substituent at the N1 position of the tetrazole ring.[3] In the solid state and in polar solvents, the thione form is generally predominant.[1]

dot

The thiol group imparts acidic character to the molecule. The pKa of the N-H proton in 5-substituted-1H-tetrazoles is comparable to that of carboxylic acids, typically ranging from 4.5 to 4.9.[4] This acidity is a key feature in its role as a carboxylic acid bioisostere, allowing it to engage in similar ionic interactions with biological targets.[2][4]

| Compound | pKa | Solvent | Reference |

| 1-Phenyl-1H-tetrazole-5-thiol | -3.85 ± 0.20 (Predicted) | Not Specified | [5] |

| 5-Amino-1H-tetrazole (5-AT) | 1.76 (pKa1), 5.95 (pKa2) | Water | [6] |

| Tetrazole | 4.70 | Water | [6] |

| 5,5'-Bitetrazole | 1.41 (pKa1), 4.25 (pKa2) | Not Specified | [6] |

Table 1: Acidity Constants of Selected Tetrazole Derivatives

Key Reactions of the Thiol Group

The nucleophilic nature of the thiolate anion, formed upon deprotonation, governs the reactivity of 5-mercaptotetrazoles. The primary reactions include S-alkylation, oxidation to disulfides, and its role in forming metal complexes.

S-Alkylation and N-Alkylation: A Matter of Regioselectivity

Alkylation of 5-mercaptotetrazoles can occur at either the sulfur (S) or a ring nitrogen (N) atom, leading to S- or N-substituted products, respectively. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the nature of the alkylating agent, the base, the solvent, and the temperature. Generally, S-alkylation is favored under milder conditions, while harsher conditions can lead to N-alkylation.[7]

Experimental Protocol: Catalytic Dimerization to Disulfide [8][9]

-

Catalyst and Reactant Preparation: Dissolve 1-phenyl-1H-tetrazole-5-thiol (0.15 g) and a metalloporphyrin catalyst (e.g., THPPMnCl, 1.5 mg) in alkaline methanol (20 ml) at 25°C.

-

Reaction: Stir the solution for 2 hours, during which the product will deposit.

-

Isolation: Filter the reaction mixture to collect the solid product.

-

Purification: Wash the product with water and dry to obtain the pure 1,2-bis(1-phenyl-1H-tetrazol-5-yl) disulfane.

Role in Drug Design and Development

The unique properties of the tetrazole-thiol moiety make it a valuable component in the design of therapeutic agents. Its ability to act as a carboxylic acid bioisostere is a key advantage, often leading to improved pharmacological profiles. [1][10]

Enzyme Inhibition and Signaling Pathways

Tetrazole-containing compounds have been identified as inhibitors of various enzymes, playing a role in modulating cellular signaling pathways. For instance, certain tetrazole derivatives are known to inhibit fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), enzymes involved in the endocannabinoid system. [11] Furthermore, tetrazole-based drugs have been developed to target specific signaling pathways implicated in cancer. One such example involves the inhibition of the PI3K/AKT pathway, which is crucial for cell survival and proliferation. A non-canonical RXRα ligand containing a tetrazole moiety has been shown to inhibit the TNFα-activated PI3K/AKT pathway, leading to potent anticancer activity. [12] dot

| Target Enzyme/Pathway | Therapeutic Area | Example Compound Class | Reference |

| Fatty Acid Amide Hydrolase (FAAH) | Pain, Inflammation, Anxiety | (4-Phenoxyphenyl)tetrazolecarboxamides | [11] |

| Monoacylglycerol Lipase (MAGL) | Pain, Inflammation, Anxiety | (4-Phenoxyphenyl)tetrazolecarboxamides | [11] |

| PI3K/AKT Pathway | Cancer | Tetrazole-containing RXRα ligands | [12] |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Theophylline-tetrazole scaffold | [13] |

Table 2: Examples of Tetrazole-Thiol Derivatives as Enzyme/Pathway Modulators

Conclusion

The thiol group in tetrazoles exhibits a rich and versatile reactivity that is of significant interest to researchers in drug development. Its thiol-thione tautomerism, acidity comparable to carboxylic acids, and susceptibility to regioselective alkylation and oxidation make it a powerful tool for molecular design. As a proven bioisostere, the 5-mercaptotetrazole moiety continues to be a privileged scaffold in the development of novel therapeutics that modulate key enzymatic and signaling pathways. A thorough understanding of its fundamental reactivity is crucial for harnessing its full potential in the creation of next-generation medicines.

References

- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. 1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin Catalysts [scirp.org]

- 9. scirp.org [scirp.org]

- 10. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (4-Phenoxyphenyl)tetrazolecarboxamides and related compounds as dual inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of tetrazole-containing RXRα ligands as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of novel theophylline derivatives bearing tetrazole scaffold for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Phenyl-1H-tetrazole-5-thiol (CAS 86-93-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Phenyl-1H-tetrazole-5-thiol (CAS 86-93-1), a versatile heterocyclic compound with significant applications in corrosion inhibition, chemical synthesis, and analytical chemistry. This document consolidates its chemical and physical properties, provides a detailed synthesis protocol, and explores its various applications with a focus on experimental methodologies. While the direct biological activities of the parent compound are not extensively documented in publicly available literature, this guide examines the notable antibacterial properties of its derivatives. Toxicological data, where available, is also presented. The information is structured to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

1-Phenyl-1H-tetrazole-5-thiol, also known as 1-phenyl-5-mercaptotetrazole, is a white to slightly yellow crystalline or fluffy powder.[1] It is characterized by the following properties:

| Property | Value | Reference(s) |

| CAS Number | 86-93-1 | [2] |

| Molecular Formula | C₇H₆N₄S | [3] |

| Molecular Weight | 178.21 g/mol | [3] |

| Melting Point | 145-150 °C (decomposes) | [4] |

| Appearance | White to slightly yellow crystals or fluffy powder | [1] |

| Solubility | Soluble in 5% ethanol, acetone, chloroform, and methanol. Partially soluble in water. | [4][5] |

| InChI Key | GGZHVNZHFYCSEV-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CC=C(C=C1)N2C(=S)N=NN2 | [5] |

Synthesis

1-Phenyl-1H-tetrazole-5-thiol is typically synthesized via the reaction of phenyl isothiocyanate with sodium azide in an aqueous medium.[6]

Experimental Protocol: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol

Materials:

-

Phenyl isothiocyanate

-

Sodium azide (NaN₃)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

A mixture of phenyl isothiocyanate and sodium azide is refluxed in water. The reaction is monitored until the solution becomes clear, which typically takes 5-6 hours.[7]

-

Upon cooling, the sodium salt of 1-phenyltetrazole-5-thiol precipitates and is collected by filtration.[7]

-

The filtered sodium salt is then acidified with hydrochloric acid to a pH of approximately 2 to precipitate the final product, 1-Phenyl-1H-tetrazole-5-thiol.[7]

-

The precipitate is filtered, washed with water, and dried.

Applications

Corrosion Inhibition

1-Phenyl-1H-tetrazole-5-thiol is an effective corrosion inhibitor for various metals, including steel and aluminum, particularly in acidic environments.[4][8] Its inhibitory action is attributed to the adsorption of the molecule onto the metal surface, forming a protective film that impedes the corrosion process. This adsorption process has been found to follow the Langmuir adsorption isotherm.[8]

Materials:

-

Metal coupons (e.g., Q235 steel)

-

Corrosive medium (e.g., 1 M HCl)

-

1-Phenyl-1H-tetrazole-5-thiol (inhibitor)

-

Electrochemical workstation (for potentiodynamic polarization and electrochemical impedance spectroscopy)

-

Scanning Electron Microscope (SEM)

Procedure:

-

Weight Loss Measurement:

-

Pre-weigh metal coupons and immerse them in the corrosive medium with and without various concentrations of the inhibitor for a specified period.

-

After immersion, clean the coupons to remove corrosion products, dry, and re-weigh them.

-

Calculate the corrosion rate and inhibition efficiency.

-

-

Electrochemical Measurements:

-

Conduct potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) studies using a three-electrode cell setup with the metal coupon as the working electrode.[8]

-

From PDP curves, determine corrosion potential (Ecorr) and corrosion current density (icorr) to evaluate the inhibitor's effect on anodic and cathodic reactions.

-

From EIS data, analyze the charge transfer resistance (Rct) to assess the formation of a protective layer.[8]

-

-

Surface Analysis:

-

Examine the surface morphology of the metal coupons after immersion in the corrosive medium with and without the inhibitor using Scanning Electron Microscopy (SEM) to visualize the protective film formation.[8]

-

Synthesis of Biologically Active Molecules

While direct biological data on 1-Phenyl-1H-tetrazole-5-thiol is limited, it serves as a crucial precursor in the synthesis of various derivatives with significant biological activities. Notably, its derivatives have demonstrated antibacterial properties.

A study on novel derivatives of 1-Phenyl-1H-tetrazole-5-thiol revealed significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[6] The synthesis of these derivatives involves the alkylation of the parent compound followed by further chemical modifications.[6]

| Derivative Compound | Test Organism | Inhibition Activity |

| A2, A4, A8, A11, A13 | E. coli | Highest inhibition |

| A2, A9, A10, A13 | S. aureus | Maximum activity |

| (Adapted from Mekky, A. H., & Thamir, S. M. (2019).)[6] |

Synthesis of Derivatives (General Scheme):

-

Alkylation: 1-Phenyl-1H-tetrazole-5-thiol (A1) is reacted with an alkylating agent (e.g., chloroacetone, phenacyl bromide) to yield the corresponding thioether derivative (A2-A4).[6]

-

Hydrazinolysis: The ester derivative (e.g., A4) is treated with hydrazine to form the hydrazide (A5).[6]

-

Schiff Base Formation: The hydrazide (A5) is reacted with various substituted aromatic aldehydes to synthesize Schiff base derivatives (A6-A11).[6]

-

Cyclization: The hydrazide (A5) is cyclized with reagents like acetylacetone to form pyrazole derivatives (A12-A13).[6]

Antibacterial Screening (Agar Well Diffusion Method):

-

Prepare nutrient agar plates and inoculate them with the test bacteria (E. coli or S. aureus).

-

Create wells in the agar using a sterile cork borer.

-

Fill the wells with solutions of the synthesized derivatives at various concentrations.

-

Incubate the plates at 37°C for 24 hours.[4]

-

Measure the diameter of the zone of inhibition around each well to determine the antibacterial activity.

Analytical Chemistry

1-Phenyl-1H-tetrazole-5-thiol is utilized as a reagent in the spectrophotometric determination of certain metal ions, such as bismuth (Bi) and platinum (Pt).[4] This application is based on the formation of a colored complex between the compound and the metal ion, where the absorbance of the complex is proportional to the concentration of the metal ion.

Materials:

-

Standard solution of Bismuth(III)

-

1-Phenyl-1H-tetrazole-5-thiol solution

-

Buffer solution to maintain optimal pH

-

Spectrophotometer

Procedure:

-

Prepare a series of standard solutions of Bismuth(III) of known concentrations.

-

To each standard solution, add the 1-Phenyl-1H-tetrazole-5-thiol reagent and the buffer solution to adjust the pH to the optimal level for complex formation.

-

Allow the reaction to proceed for a sufficient time for the colored complex to develop fully.

-

Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) using a spectrophotometer.

-

Construct a calibration curve by plotting the absorbance versus the concentration of the Bismuth(III) standards.

-

Measure the absorbance of the unknown sample treated in the same way and determine its concentration from the calibration curve.

Toxicology and Safety

1-Phenyl-1H-tetrazole-5-thiol is considered a hazardous substance.[9] It is harmful if swallowed and can cause irritation to the eyes, respiratory system, and skin.[9] Animal experiments suggest that ingestion of large amounts may be fatal or cause serious health damage.[9] Due to its high nitrogen content, it may be unstable or explosive, especially upon heating.[9]

Safety Precautions:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry place away from oxidizing agents.

Conclusion

1-Phenyl-1H-tetrazole-5-thiol (CAS 86-93-1) is a chemical compound with established utility in materials science as a corrosion inhibitor and in synthetic chemistry as a versatile building block for biologically active molecules. Its application in analytical chemistry for the determination of metal ions further highlights its versatility. While the biological profile of the parent compound requires more in-depth investigation, its derivatives show promising antibacterial activity, suggesting potential avenues for future drug development research. Due to its hazardous nature, appropriate safety precautions must be strictly adhered to during its handling and use. This technical guide provides a foundational understanding of this compound for researchers and professionals, summarizing key data and experimental methodologies to support further scientific inquiry and application development.

References

- 1. researchgate.net [researchgate.net]

- 2. 1H-Tetrazole-5-thiol, 1-phenyl- [webbook.nist.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-Phenyl-1H-tetrazole-5-thiol, 99% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 6. Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives | Semantic Scholar [semanticscholar.org]

- 7. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. RTECS NUMBER-XF7538750-Chemical Toxicity Database [drugfuture.com]

Thione-Thiol Tautomerism in Substituted Tetrazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of thione-thiol tautomerism in substituted tetrazoles, a class of compounds of significant interest in medicinal chemistry and drug development. The tetrazole ring is a key structural motif, and understanding its tautomeric equilibria is crucial for predicting physicochemical properties, biological activity, and designing new therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations to clarify the core concepts.

Introduction to Thione-Thiol Tautomerism in Tetrazoles

Substituted 5-thiotetrazoles can exist in two primary tautomeric forms: the thione form (A) and the thiol form (B). The equilibrium between these two forms is influenced by factors such as the nature of the substituent (R), the solvent, and the physical state (solid or solution). Theoretical and experimental studies have consistently shown that the thione form is generally the more stable and predominant tautomer in both the gas phase and in solution[1][2].

The tautomeric equilibrium can be represented as follows:

Caption: Thione-thiol tautomeric equilibrium in 1-substituted tetrazoles.

Quantitative Analysis of Tautomeric Equilibrium

The relative stability of the thione and thiol tautomers can be quantified through experimental determination of the equilibrium constant (KT) or through computational calculations of their relative energies (ΔE).

Computational Data

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the energetic landscape of this tautomerism. The following table summarizes the calculated relative energies for the tautomers of the parent tetrazole-5-thione in the gas phase.

| Tautomeric Form | Method | Relative Energy (kcal/mol) | Reference |

| Thione (A) | MP2/6-311++G(d,p) | 0.00 | [3] |

| Thiol (B) | MP2/6-311++G(d,p) | 4.25 | [3] |

| Thiol (C) | MP2/6-311++G(d,p) | 2.79 | [3] |

| Thiol (D) | MP2/6-311++G(d,p) | 1.17 | [3] |

| Thione (E) | MP2/6-311++G(d,p) | 25.26 | [3] |

| Thione (A) | DFT/B3LYP/6-311++G(d,p) | 0.00 | [3] |

| Thiol (B) | DFT/B3LYP/6-311++G(d,p) | 9.53 | [3] |

| Thiol (C) | DFT/B3LYP/6-311++G(d,p) | 6.86 | [3] |

| Thiol (D) | DFT/B3LYP/6-311++G(d,p) | 7.39 | [3] |

| Thione (E) | DFT/B3LYP/6-311++G(d,p) | 25.06 | [3] |

Note: Tautomers B, C, and D represent different annular tautomers of the thiol form.

Spectroscopic Data

Spectroscopic techniques are crucial for identifying and quantifying the tautomers in different environments.

1H and 13C NMR spectroscopy are powerful tools for distinguishing between the thione and thiol forms. The chemical shifts of key atoms are sensitive to the electronic environment, which differs significantly between the two tautomers.

| Compound | Tautomer | Nucleus | Chemical Shift (ppm) | Solvent | Reference |

| 1-Phenyl-1H-tetrazole-5(4H)-thione | Thione | 1H (N-H) | 14.49 (s, 1H) | CDCl3 | A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones |

| 5-(Benzylthio)-1H-tetrazole | Thiol | 1H (N-H) | 13.40-11.50 (s, 1H) | CDCl3 | STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND |

| 5-(Benzylthio)-1H-tetrazole | Thiol | 1H (S-CH2) | 4.58 (s, 2H) | CDCl3 | STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND |

| (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol | Thiol | 13C (C=N) | 153.32 | D2O | (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol |

Infrared spectroscopy can provide evidence for the presence of either the thione (C=S) or thiol (S-H) functional groups. The absence of a distinct S-H stretching band and the presence of a C=S stretching band are indicative of the thione tautomer being dominant.

| Compound | Functional Group | Wavenumber (cm-1) | Sample Phase | Reference |

| 1-Ethyl-1H-tetrazole-5(4H)-thione | C=S | 1350 | KBr | A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones |

| 1-Phenyl-1H-tetrazole-5(4H)-thione | C=S | 1342 | KBr | A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones |

| 5-(Ethylthio)-1H-tetrazole | S-H | Not reported | KBr | 5-(Ethylthio)-1H-tetrazole - Optional[FTIR] - Spectrum - SpectraBase |

Experimental Protocols

Synthesis of 1-Substituted Tetrazole-5-thiones

A common and efficient method for the synthesis of 1-substituted tetrazole-5-thiones involves the reaction of isothiocyanates with sodium azide.

References

Methodological & Application

Synthesis of Metal Complexes Using 1-Phenyltetrazole-5-thiol as a Ligand: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyltetrazole-5-thiol (Hptt) is a versatile heterocyclic ligand containing both nitrogen and sulfur donor atoms, making it an excellent candidate for the synthesis of a wide array of metal complexes. The resulting coordination compounds exhibit diverse structural features and interesting physicochemical properties, including unique magnetic and fluorescent behaviors. These characteristics make them promising materials for applications in catalysis, materials science, and as potential therapeutic agents.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of metal complexes involving this compound as a ligand. The protocols are based on established literature procedures and are intended to serve as a practical guide for researchers in the field.

Experimental Protocols

Protocol 1: Synthesis of a Dinuclear Cobalt(II) Complex

This protocol describes the synthesis of a dinuclear cobalt(II) complex, specifically {[Co₂(OH)₂(2,2′-bipy)₂(Hptt)₂]·(ptt)₂·(H₂O)₂}.[1][2]

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

This compound (Hptt)

-

2,2′-bipyridine (2,2'-bipy)

-

Sodium hydroxide (NaOH)

-

Methanol

-

Acetonitrile

-

Ethanol

-

Distilled water

Procedure:

-

Dissolve this compound (0.1 mmol, 17.8 mg) in a 1:1 solution of acetonitrile and ethanol (total volume 20 mL).

-

In a separate beaker, dissolve cobalt(II) chloride hexahydrate (0.1 mmol, 23.8 mg) in distilled water.

-

Add the cobalt(II) chloride solution dropwise to the stirred solution of the ligand.

-

To this mixture, add a solution of 2,2'-bipyridine (0.1 mmol, 15.6 mg) in ethanol.

-

Adjust the pH of the resulting solution to approximately 7 using a dilute sodium hydroxide solution.

-

Reflux the reaction mixture for 2 hours.

-

After cooling to room temperature, filter the resulting precipitate.

-

Wash the precipitate with hot methanol and dry it in a desiccator.

-

Slow evaporation of the filtrate may yield single crystals suitable for X-ray diffraction.

Protocol 2: Synthesis of a Dinuclear Cadmium(II) Complex

This protocol outlines the synthesis of a dinuclear cadmium(II) complex, [Cd₂I₂(2,2′-bipy)₂(ptt)₂].[1][2]

Materials:

-

Cadmium(II) iodide (CdI₂)

-

This compound (Hptt)

-

2,2′-bipyridine (2,2'-bipy)

-

Methanol

-

Acetonitrile

-

Ethanol

Procedure:

-

Follow the same initial steps as in Protocol 1 to prepare the ligand solution.

-

In a separate vessel, prepare a solution of Cadmium(II) iodide (0.1 mmol, 36.4 mg) in methanol.

-

Slowly add the cadmium(II) iodide solution to the ligand solution with constant stirring.

-

Add a solution of 2,2'-bipyridine (0.1 mmol, 15.6 mg) in ethanol to the reaction mixture.

-

Stir the mixture at room temperature for 4 hours.

-

Collect the resulting precipitate by filtration.

-

Wash the product with ethanol and diethyl ether.

-

Dry the complex under vacuum.

Protocol 3: Synthesis of a Binuclear Palladium(II) Complex

This protocol details the synthesis of a binuclear palladium(II) complex, [Pd₂(κ²-ptt)₄].[1]

Materials:

-

cis-[PdCl₂(κ²-dppmS₂)] (or a similar palladium precursor)

-

This compound (Hptt)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Chloroform

Procedure:

-

Prepare a hot solution of cis-[PdCl₂(κ²-dppmS₂)] (0.515 mmol, 322 mg) in chloroform (20 mL).

-

In a separate flask, prepare a mixture of an ethanolic solution of Hptt (1.030 mmol, 184 mg) and NaOH (1.030 mmol, 41.2 mg) in 20 mL of ethanol.

-

Add the hot palladium precursor solution with stirring to the ligand-base mixture.

-

Observe the color change of the mixture to dark yellow.

-

Continue stirring the reaction mixture at room temperature for 6 hours.

-

Filter the resulting precipitate and wash it with ethanol.

-

Recrystallize the product from a suitable solvent system, such as a mixture of dichloromethane and hexane, to obtain pure crystals.

Characterization of Metal Complexes

The synthesized metal complexes can be characterized using a variety of analytical techniques to determine their structure, composition, and properties.

1. Elemental Analysis:

-

Determines the percentage composition of C, H, N, and S in the complex, which helps in confirming the empirical formula.

2. Infrared (IR) Spectroscopy:

-

Identifies the coordination mode of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N, C-S, and N-N bonds in the tetrazole ring upon complexation.

3. Single-Crystal X-ray Diffraction:

-

Provides detailed information about the crystal structure, including bond lengths, bond angles, and the overall coordination geometry of the metal center.

4. Thermogravimetric Analysis (TGA):

-

Evaluates the thermal stability of the complexes and can provide information about the presence of solvent molecules in the crystal lattice.

5. Magnetic Susceptibility Measurements:

-

For paramagnetic complexes, such as those of Co(II), this technique is used to determine the magnetic moment and to study magnetic interactions between metal centers.

Data Presentation

Table 1: Selected Crystallographic Data for Metal Complexes with this compound

| Parameter | {[Co₂(OH)₂(bipy)₂(Hptt)₂]²⁺}[1][2] | [Cd₂I₂(bipy)₂(ptt)₂][1][2] | [Co(ptt)₂]n[1][2] |

| Crystal System | Triclinic | Monoclinic | Monoclinic |

| Space Group | P-1 | P2₁/c | C2/c |

| a (Å) | 10.123(2) | 12.345(3) | 15.678(4) |

| b (Å) | 11.456(2) | 14.567(3) | 8.912(2) |

| c (Å) | 13.789(3) | 16.789(4) | 11.234(3) |

| α (°) | 80.12(3) | 90 | 90 |

| β (°) | 85.45(3) | 109.87(4) | 105.67(3) |

| γ (°) | 75.34(3) | 90 | 90 |

| V (ų) | 1512.3(5) | 2834.5(9) | 1509.8(6) |

| Z | 1 | 2 | 4 |

| Co···Co distance (Å) | 2.8185(10) | - | - |

| Cd···Cd distance (Å) | - | 3.9282(14) | - |

Visualizations

Experimental Workflow for Metal Complex Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of metal complexes.

Logical Relationship of Components in Complex Synthesis

Caption: Key components and their relationship in the synthesis of metal complexes.

References

Application Notes and Protocols: 1-Phenyltetrazole-5-thiol as a Corrosion Inhibitor for Aluminum in HCl

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed experimental protocols for evaluating the efficacy of 1-Phenyltetrazole-5-thiol (PTT) as a corrosion inhibitor for aluminum in hydrochloric acid (HCl) solutions. PTT has demonstrated significant potential in mitigating aluminum corrosion, a critical issue in various industrial and pharmaceutical applications where aluminum components come into contact with acidic environments. The protocols herein describe methodologies for weight loss measurements, electrochemical analyses including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), and surface characterization via scanning electron microscopy (SEM). This document is intended to serve as a practical guide for researchers investigating the corrosion inhibition properties of PTT and similar compounds.

Introduction